Cas no 2679812-12-3 ((1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid)

(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- (1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
- 2679812-12-3
- EN300-28278776
- (1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid
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- インチ: 1S/C10H12F3NO3/c11-10(12,13)7(15)14-5-6-2-1-3-9(14,4-6)8(16)17/h6H,1-5H2,(H,16,17)/t6-,9+/m1/s1
- InChIKey: NNAUPBFGYVUKRQ-MUWHJKNJSA-N
- SMILES: FC(C(N1C[C@@H]2CCC[C@@]1(C(=O)O)C2)=O)(F)F
計算された属性
- 精确分子量: 251.07692773g/mol
- 同位素质量: 251.07692773g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 368
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 57.6Ų
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28278776-10.0g |
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
2679812-12-3 | 95.0% | 10.0g |
$5528.0 | 2025-03-19 | |
Enamine | EN300-28278776-0.1g |
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
2679812-12-3 | 95.0% | 0.1g |
$1131.0 | 2025-03-19 | |
Enamine | EN300-28278776-2.5g |
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
2679812-12-3 | 95.0% | 2.5g |
$2520.0 | 2025-03-19 | |
Enamine | EN300-28278776-1.0g |
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
2679812-12-3 | 95.0% | 1.0g |
$1286.0 | 2025-03-19 | |
Enamine | EN300-28278776-0.25g |
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
2679812-12-3 | 95.0% | 0.25g |
$1183.0 | 2025-03-19 | |
Enamine | EN300-28278776-5g |
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
2679812-12-3 | 5g |
$3728.0 | 2023-09-09 | ||
Enamine | EN300-28278776-0.5g |
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
2679812-12-3 | 95.0% | 0.5g |
$1234.0 | 2025-03-19 | |
Enamine | EN300-28278776-5.0g |
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
2679812-12-3 | 95.0% | 5.0g |
$3728.0 | 2025-03-19 | |
Enamine | EN300-28278776-0.05g |
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
2679812-12-3 | 95.0% | 0.05g |
$1080.0 | 2025-03-19 | |
Enamine | EN300-28278776-1g |
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid |
2679812-12-3 | 1g |
$1286.0 | 2023-09-09 |
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid 関連文献
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
(1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acidに関する追加情報
Exploring the Potential of (1R,5S)-6-(2,2,2-Trifluoroacetyl)-6-Azabicyclo[3.2.1]octane-5-Carboxylic Acid: A Comprehensive Overview
The compound (1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid (CAS No: 267981-12-3) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of bicyclic compounds, which are known for their unique structural properties and versatility in chemical reactions. The presence of a trifluoroacetyl group adds to its complexity and functionality, making it a subject of interest in both academic research and industrial development.
Recent studies have highlighted the importance of bicyclic compounds in drug discovery and materials science. The azabicyclo[3.2.1]octane framework is particularly notable for its rigid structure and ability to form stable complexes with other molecules. This property makes it a valuable component in the synthesis of advanced materials and bioactive compounds. The trifluoroacetyl group, on the other hand, introduces fluorine atoms into the molecule, enhancing its electronic properties and reactivity.
One of the most promising applications of this compound lies in its potential use as a precursor in organic synthesis. The carboxylic acid functional group allows for a wide range of chemical transformations, including esterification, amidation, and coupling reactions. These reactions are crucial in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Moreover, the stereochemistry of the compound (specifically the (1R,5S) configuration) plays a critical role in determining its biological activity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like this one with unprecedented accuracy. By using molecular modeling techniques, scientists can simulate how this compound interacts with other molecules at the atomic level. This has led to breakthroughs in understanding its potential as a catalyst or as a building block for more complex structures.
In addition to its synthetic applications, this compound has shown promise in biological systems. Its unique structure allows it to bind selectively to certain proteins or enzymes, making it a candidate for drug design. For instance, studies have suggested that derivatives of this compound could be used as inhibitors for specific enzymatic pathways involved in diseases such as cancer or neurodegenerative disorders.
The synthesis of (1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves a multi-step process that combines principles from organic chemistry and stereochemistry. Key steps include the formation of the bicyclic framework through ring-closing reactions and the introduction of the trifluoroacetyl group via acylation reactions. The stereochemical outcome is carefully controlled to ensure high enantiomeric purity.
As industries increasingly seek sustainable and efficient chemical processes, compounds like this one are becoming essential tools for innovation. Their ability to participate in a wide range of chemical transformations while maintaining structural integrity makes them invaluable in both laboratory research and large-scale production environments.
In conclusion, (1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo[3.2.1]octane-5-carboxylic acid represents a fascinating intersection of chemistry and biology. With ongoing advancements in synthetic methods and computational modeling techniques
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